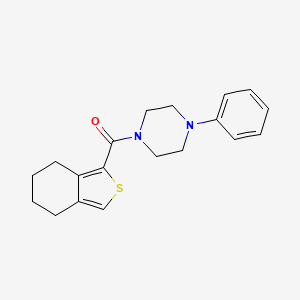
3,6-dichloro-2-methoxy-N-(3-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related benzamides has been studied in various contexts. For instance, the synthesis and neuroleptic activity of similar benzamides, such as cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds, have been explored, showing a correlation between structure and activity (Sumio et al., 1981).
Molecular Structure Analysis
Studies on compounds with similar structures, like 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, have employed X-ray diffraction and DFT calculations to analyze their molecular structures (Demir et al., 2015). These methods provide insights into the geometrical parameters and electronic properties of similar benzamides.
Chemical Reactions and Properties
The chemical reactivity and properties of similar compounds have been investigated. For instance, the synthesis, cytotoxic activity, and chemical properties of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, a compound with a related structure, have been studied, revealing its potential cytotoxic activities against various cancer cell lines (El Gaafary et al., 2021).
Physical Properties Analysis
The physical properties of related benzamides can be inferred from studies on similar compounds. For instance, the physical properties of 4-chloro-N-(2-methoxyphenyl)benzamidoxime, a compound with a similar molecular structure, were analyzed using techniques like X-ray diffraction and spectroscopy (Kara et al., 2013).
Chemical Properties Analysis
The chemical properties of 3,6-dichloro-2-methoxy-N-(3-methylphenyl)benzamide can be compared to those of structurally similar compounds. For instance, the synthesis and crystal structure determination of related compounds like 6,7-dihydro-2-methoxy-4-(substituted)-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitrile provide insights into their chemical properties (Moustafa & Girgis, 2007).
Aplicaciones Científicas De Investigación
Molecular Structure and Antioxidant Activity
A study on a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, explored its molecular structure using X-ray diffraction, IR spectroscopy, and quantum chemical computation. This research found that the compound has potential antioxidant properties determined by DPPH free radical scavenging test (Demir et al., 2015).
Synthesis and Biological Evaluation
Another study focused on the synthesis of novel compounds for their potential use as anti-inflammatory and analgesic agents. This research might suggest applications in developing new pharmaceuticals or exploring the biological activity of related benzamide derivatives (Abu‐Hashem et al., 2020).
Antipathogenic Activity
Compounds with similar structures have been synthesized and tested for their antipathogenic activity, indicating the potential use of 3,6-dichloro-2-methoxy-N-(3-methylphenyl)benzamide in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Photocyclization and Molecular Docking
Research on N-phenyl-benzamides has been conducted to explore their corrosion inhibition on mild steel in acidic conditions, demonstrating the potential of such compounds in materials science and corrosion protection applications (Mishra et al., 2018).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .
Propiedades
IUPAC Name |
3,6-dichloro-2-methoxy-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9-4-3-5-10(8-9)18-15(19)13-11(16)6-7-12(17)14(13)20-2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXJHUSTHOEMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5577826.png)
![N-[2-(2-thienyl)ethyl]thiophene-2-carboxamide](/img/structure/B5577834.png)


![3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B5577868.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl acetate](/img/structure/B5577880.png)
![4-hydroxy-12-(trifluoromethyl)-8,9,10,11-tetrahydro-1H-cyclohepta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one](/img/structure/B5577881.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5577910.png)
![1-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5577915.png)

![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylthiourea](/img/structure/B5577939.png)
![6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5577946.png)
![N-{[(2S,4S)-4-fluoro-1-(2-methyl-3-furoyl)pyrrolidin-2-yl]methyl}-2-methylbenzenesulfonamide](/img/structure/B5577951.png)